

TAS2940: A Technical Deep Dive into its Irreversible Binding with ERBB Receptors

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Compound of Interest		
Compound Name:	TAS2940	
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Abstract

TAS2940 is an investigational, orally bioavailable, and brain-penetrable small molecule that acts as an irreversible, pan-ERBB inhibitor.[1][2] It demonstrates potent and selective activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including various mutations such as exon 20 insertions.[3][4] This technical guide provides a comprehensive overview of the core attributes of **TAS2940**, focusing on its mechanism of irreversible binding, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction

The ERBB family of receptor tyrosine kinases, which includes EGFR (ERBB1), HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), are critical mediators of cell proliferation, survival, and differentiation.[5] Genetic aberrations in EGFR and HER2, such as amplifications and mutations, are well-established oncogenic drivers in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[5][6] While targeted therapies have revolutionized the treatment of these cancers, the emergence of resistance and the challenge of treating brain metastases remain significant clinical hurdles.[7][8]

TAS2940 has been developed to address these unmet needs. Its covalent binding mechanism offers the potential for a more durable and potent inhibition of ERBB signaling.[3][9]



Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of primary brain tumors and brain metastases.[3][8]

Mechanism of Irreversible Binding

TAS2940 is a covalent inhibitor, meaning it forms a permanent bond with its target protein.[3][9] This irreversible binding occurs through the interaction of an electrophilic moiety on **TAS2940** with a nucleophilic cysteine residue located in the ATP-binding pocket of the EGFR and HER2 kinase domains.[10] This covalent bond locks the receptor in an inactive conformation, thereby preventing ATP from binding and blocking downstream signaling.

The formation of this covalent adduct was confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis of the recombinant human HER2 cytoplasmic domain incubated with **TAS2940**.[3][9]

Quantitative Analysis of In Vitro Potency

The inhibitory activity of **TAS2940** has been quantified through various in vitro assays, including enzymatic kinase assays and cell-based proliferation assays. The data consistently demonstrates the high potency of **TAS2940** against wild-type and mutated forms of HER2 and EGFR.

Table 1: Enzymatic Inhibitory Activity of TAS2940

against HER2 Kinase

Target	IC50 (nM)
HER2 (Wild-Type)	5.6
HER2 V777L	2.1
HER2 A775_G776insYVMA	1.0

Data sourced from ProbeChem and MedchemExpress.[2][11]

Table 2: Growth Inhibitory (GI50) Activity of TAS2940 in Cancer Cell Lines



Cell Line	ERBB Aberration	GI50 (nM)
NCI-H1975	EGFR L858R/T790M	8.71 ± 4.56
NCI- H1975_EGFR_exon20ins_SV D	EGFR exon 20 insertion	8.71 ± 4.56
NIH/3T3_EGFR vIII	EGFR vIII mutation	26.4 ± 2.3
NCI-H460	KRAS mutation (Q61H)	>1000

Data represents the mean ± SD from three independent experiments.[5]

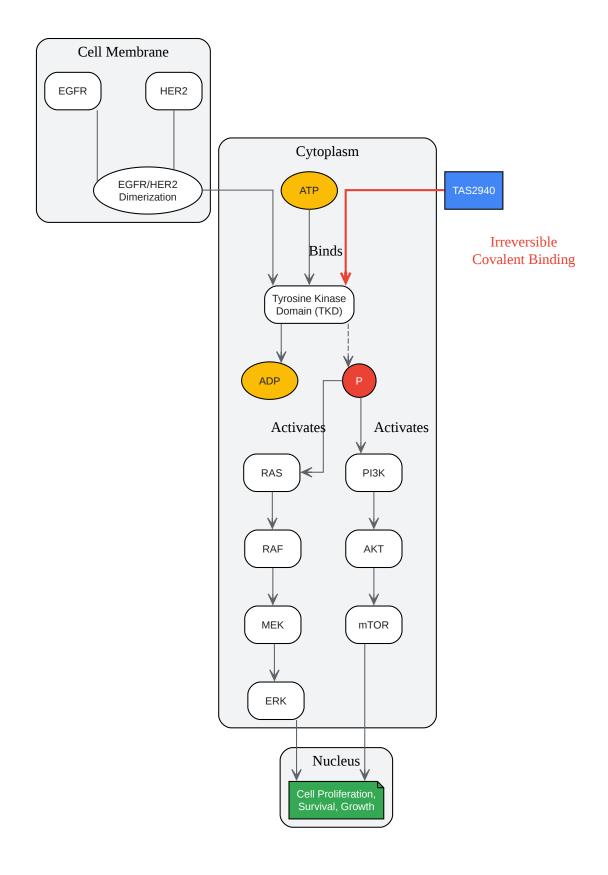
Preclinical Efficacy

TAS2940 has demonstrated significant antitumor activity in both subcutaneous and intracranial xenograft models of human cancers with ERBB aberrations.[3][6] Oral administration of TAS2940 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression. [12] Notably, in intracranial models, TAS2940 treatment resulted in a significant survival benefit, highlighting its potential for treating brain tumors and metastases.[3][8]

Signaling Pathways and Experimental Workflows ERBB Signaling Pathway and TAS2940 Inhibition

The following diagram illustrates the canonical ERBB signaling pathway and the point of intervention for **TAS2940**.





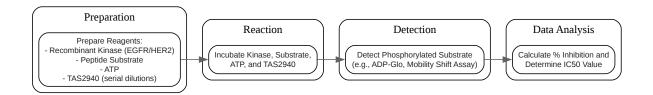
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ERBB signaling pathway and TAS2940's mechanism of action.



Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of **TAS2940**.



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Workflow for determining the in vitro kinase inhibitory activity of TAS2940.

Detailed Experimental Protocols Enzymatic Kinase Assay

To determine the IC50 values of **TAS2940** against ERBB family kinases, enzymatic assays were conducted.[5] Recombinant human HER2 or EGFR kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of **TAS2940**.[5] The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using methods like the ADP-Glo assay or an off-chip mobility shift assay.[5] The concentration of **TAS2940** that inhibited 50% of the kinase activity (IC50) was then calculated from the doseresponse curves.[5][9]

Cell Growth Inhibition Assay

The antiproliferative activity of **TAS2940** was assessed using various cancer cell lines with known ERBB mutational status.[3] Cells were seeded in 96-well plates and treated with a range of **TAS2940** concentrations for a period of 3 days.[5] Cell viability was then measured using a colorimetric assay, such as the CellTiter-Glo® luminescent cell viability assay. The concentration of **TAS2940** that resulted in 50% growth inhibition (GI50) was determined.[5]

Western Blot Analysis



To investigate the effect of **TAS2940** on ERBB signaling pathways, western blot analysis was performed.[3][5] Cancer cells were treated with **TAS2940** for specified durations. Subsequently, cells were lysed, and protein extracts were separated by SDS-PAGE and transferred to a membrane.[13] The membranes were then probed with primary antibodies specific for phosphorylated and total forms of ERBB receptors (EGFR, HER2, HER3) and downstream signaling molecules (e.g., AKT, ERK).[11][13] This allowed for the visualization and quantification of the inhibition of protein phosphorylation.[13]

In Vivo Xenograft Studies

The in vivo efficacy of **TAS2940** was evaluated in immunodeficient mice bearing subcutaneous or intracranial tumors derived from human cancer cell lines.[3][6] **TAS2940** was administered orally at various doses and schedules.[5] Tumor growth was monitored over time by measuring tumor volume.[5] For intracranial models, tumor burden was often assessed using bioluminescence imaging, and survival was a key endpoint.[5]

Clinical Development

A Phase 1, first-in-human, open-label clinical trial of **TAS2940** is currently underway (NCT04982926).[9][12][14] This study is evaluating the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **TAS2940** in patients with advanced solid tumors harboring EGFR or HER2 aberrations.[12]

Conclusion

TAS2940 is a potent, irreversible, and brain-penetrable pan-ERBB inhibitor with a promising preclinical profile. Its covalent mechanism of action and ability to target a range of ERBB aberrations, including those in the central nervous system, position it as a potentially valuable therapeutic agent for patients with difficult-to-treat cancers. The ongoing clinical evaluation will be crucial in determining its safety and efficacy in the patient population.

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